molecular formula C14H13N3O2 B2701315 N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1286696-02-3

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2701315
CAS No.: 1286696-02-3
M. Wt: 255.277
InChI Key: PQUGZLLTYCTHRP-UHFFFAOYSA-N
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Description

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms, and an indene moiety, which is a bicyclic structure consisting of fused benzene and cyclopentene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its specific combination of the pyrazole and indene moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(5-methyl-1H-pyrazol-3-yl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-8-6-13(17-16-8)15-14(19)11-7-12(18)10-5-3-2-4-9(10)11/h2-6,11H,7H2,1H3,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUGZLLTYCTHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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